Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827321
InChI: InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15827321

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-10-7-12(15)14(8-10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Standard InChI Key XDVYPDLNVFZRRV-UHFFFAOYSA-N
Canonical SMILES CC1CC(=O)N(C1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate belongs to the class of NN-acylpyrrolidines, featuring a lactam ring (2-oxopyrrolidine) substituted at the 1-position with a benzyloxycarbonyl (Cbz) group and at the 4-position with a methyl group. The IUPAC name is benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate, and its structure is validated by spectroscopic methods such as 1H^1\text{H} NMR and 13C^{13}\text{C} NMR .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H15NO3\text{C}_{13}\text{H}_{15}\text{NO}_{3}
Molecular Weight233.26 g/mol
CAS NumberNot publicly disclosed
Key Functional GroupsLactam, benzyl ester, methyl

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via a multi-step sequence starting from pyrrolidine precursors. A common approach involves:

  • Lactam Formation: Cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions to form the 2-oxopyrrolidine core.

  • N-Acylation: Introduction of the benzyloxycarbonyl group using benzyl chloroformate in the presence of a base like triethylamine .

  • Methyl Group Introduction: Alkylation at the 4-position using methyl halides or via Michael addition .

Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), reaction temperature (0–25°C), and purification by column chromatography (ethyl acetate/hexane gradients) .

Advanced Catalytic Methods

Recent innovations employ zirconium catalysts for efficient ring-forming reactions. For example, ZrCl4_4-mediated cyclization of NN-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds achieves high yields (up to 90%) under mild conditions . This method reduces side reactions and enhances stereochemical control, making it preferable for large-scale production .

Chemical Reactivity and Derivatives

Ring-Opening Reactions

The lactam ring undergoes nucleophilic attack at the carbonyl group, enabling transformations such as:

  • Hydrolysis: Conversion to 4-methylpyrrolidine-2-carboxylic acid under acidic conditions .

  • Aminolysis: Reaction with amines to form urea derivatives, useful in peptide mimetics .

Functionalization at the 4-Position

The methyl group participates in radical reactions, as demonstrated in persulfate-mediated chain-transfer processes. For instance, trifluoroborate salts facilitate C–H functionalization, yielding fluorinated analogs .

Table 2: Representative Derivatives

DerivativeSynthetic MethodApplication
4-Trifluoromethyl analogRadical trifluoromethylation Enhanced metabolic stability
HDAC inhibitorCoupling with hydroxamates Anticancer agents

Biological Activities and Mechanisms

HDAC Inhibition

Benzyl 4-methyl-2-oxopyrrolidine-1-carboxylate derivatives exhibit potent HDAC inhibitory activity (IC50_{50} < 1 μM) . The benzyl ester enhances cell permeability, while the lactam ring chelates zinc in the HDAC active site, mimicking natural substrates like suberoylanilide hydroxamic acid (SAHA) .

Neuroprotective Effects

Pyrrolidine derivatives modulate glutamate receptors and reduce oxidative stress in neuronal cells. In vitro studies show 40–60% reduction in reactive oxygen species (ROS) at 10 μM concentrations, suggesting potential in treating neurodegenerative diseases.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, Ar–H), 4.84 (d, J=15.2J = 15.2 Hz, 1H, CH2_2Ph), 3.13 (m, 2H, pyrrolidine-H), 1.74–1.55 (m, 4H, ring-CH2_2), 1.45 (s, 9H, C(CH3_3)3_3) .

  • IR (KBr): 1745 cm1^{-1} (C=O, ester), 1680 cm1^{-1} (C=O, lactam).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. For example, coupling with hydroxamic acids yields HDAC inhibitors now in preclinical trials .

Material Science

Its rigid pyrrolidine core is incorporated into liquid crystals and organic semiconductors, improving thermal stability in OLEDs .

Future Directions

  • Targeted Drug Delivery: Conjugation with nanoparticles to enhance bioavailability.

  • Asymmetric Catalysis: Developing enantioselective syntheses for chiral derivatives.

  • In Vivo Studies: Evaluating pharmacokinetics in animal models of Alzheimer’s disease.

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